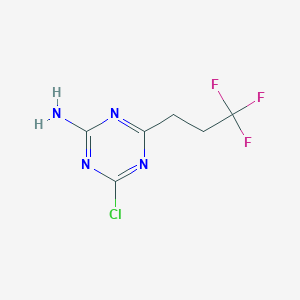
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The compound features a hydroxy group at the 6th position and a methoxy group at the 5th position on the indazole ring, along with an acetic acid moiety at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indazole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2H-indazole: The parent compound of the indazole family, lacking the hydroxy and methoxy groups.
5-methoxy-2-methyl-1H-indol-3-yl-acetic acid: A related compound with a methyl group instead of a hydroxy group.
Uniqueness
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid is unique due to the presence of both hydroxy and methoxy groups on the indazole ring, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
1306606-54-1 |
|---|---|
Fórmula molecular |
C10H10N2O4 |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O4/c1-16-9-2-5-6(3-8(9)13)11-12-7(5)4-10(14)15/h2-3,13H,4H2,1H3,(H,11,12)(H,14,15) |
Clave InChI |
HBHROXXTYUVZHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(NN=C2C=C1O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


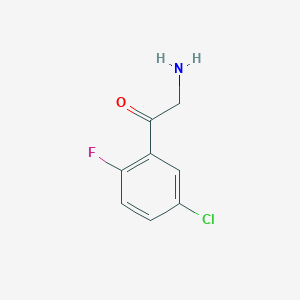
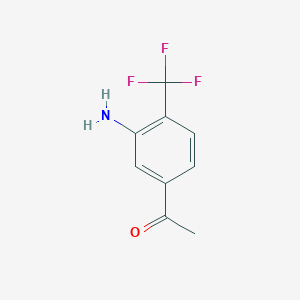
![4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162280.png)

![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)
![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

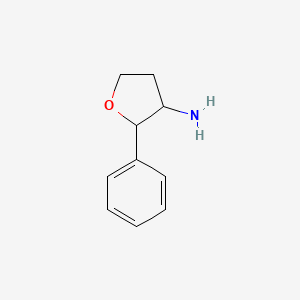
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)
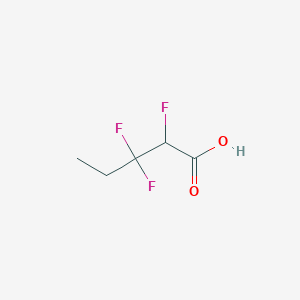
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)

![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
